![molecular formula C18H16ClNO4 B4022792 ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4022792.png)
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate
Description
Synthesis Analysis
The synthesis of complex organic compounds like ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate involves intricate processes. A study by Collins, Fallon, & McGeary (1994) details a methodology that could be analogous to the synthesis of complex esters, showcasing a multi-step reaction involving cyclopentane-1,3-dione with diols to form spiro compounds, which could resemble the synthesis pathway for the target compound (Collins et al., 1994).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically determined using techniques such as X-ray crystallography. For instance, Manolov, Morgenstern, & Hegetschweiler (2012) determined the structure of a related compound through X-ray crystallography, highlighting the importance of intramolecular interactions in defining the molecular conformation (Manolov et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving complex organic compounds often reveal unique reactivity patterns and product formations. Denney et al. (1983) discussed the reactions of phosphabicyclo compounds with peroxides, which could parallel the reactivity of compounds with similar functional groups, providing insights into possible reactions and mechanisms (Denney et al., 1983).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, and solubility, are crucial for their characterization and application. The synthesis and characterization of compounds by Sunthankar et al. (1993) include details on physical properties that might be similar to those of the compound , such as solubility and stability under various conditions (Sunthankar et al., 1993).
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various chemical conditions, and the ability to undergo specific chemical transformations, are fundamental to understanding and utilizing complex organic compounds. Insights into the chemical properties can be gleaned from the work of Ishiguro et al. (2003), who studied novel anti-juvenile hormone agents, indicating the chemical versatility and potential applications of such compounds (Ishiguro et al., 2003).
properties
IUPAC Name |
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-2-24-18(23)12-8-11(5-6-13(12)19)20-16(21)14-9-3-4-10(7-9)15(14)17(20)22/h3-6,8-10,14-15H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLARWKZRWUMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-chloro-5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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